molecular formula C18H13N5O2S B2476056 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 893932-11-1

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2476056
CAS No.: 893932-11-1
M. Wt: 363.4
InChI Key: PYXHQWKSQJXWDN-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of purine nucleobases . This structural similarity allows such compounds to compete with ATP for binding in the catalytic cleft of various kinase enzymes, making them a cornerstone for developing targeted anticancer agents . The design of this specific compound incorporates a phenyl group at the 1-position and a unique 3-nitrophenylmethylsulfanyl moiety at the 4-position, modifications that are intended to explore interactions with hydrophobic regions I and II of kinase binding sites, respectively . Pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated as potent inhibitors of critical oncogenic kinases. Key research targets for this chemical class include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . Dual inhibition of these complementary pathways is a promising strategy to improve antitumor efficacy and overcome resistance in cancer cells . Furthermore, related analogs have demonstrated significant activity against other targets like CDK2, a key regulator of the cell cycle, and have shown potential to inhibit P-glycoprotein, a major mediator of multi-drug resistance . The primary research value of this compound lies in its utility as a chemical tool for studying kinase signaling in diseases such as colorectal carcinoma, breast cancer, and hepatocellular carcinoma, and for structure-activity relationship (SAR) studies in lead optimization campaigns . For Research Use Only. This product is intended for laboratory research purposes and is not to be used for the diagnosis, treatment, or prevention of disease in humans or animals.

Properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-5-13(9-15)11-26-18-16-10-21-22(17(16)19-12-20-18)14-6-2-1-3-7-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXHQWKSQJXWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with 1-phenyl-3-methyl-1H-pyrazol-5-amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs of pyrazolo[3,4-d]pyrimidines vary in substituents at the 1-, 3-, 4-, and 6-positions (Figure 15 in ). Below is a comparative analysis of substituents and their impacts:

Compound Name Substituents Key Features
Target Compound 4-[(3-Nitrophenyl)methylsulfanyl], 1-phenyl Electron-withdrawing nitro group; thioether linkage enhances lipophilicity
4-Hydrazinyl-6-methyl-1-phenyl derivative 4-hydrazinyl, 6-methyl, 1-phenyl (Compound 3 in ) Hydrazinyl group enables Schiff base formation; moderate yield (73%)
N-(4-Methylphenyl)-N3-phenyl derivative 3,4-diamino, 1-phenyl, N4-(4-methylphenyl) (Compound 1 in ) Diamino substituents enhance hydrogen bonding; crystallographic stability
4-(3-Nitrophenyl) derivative (Compound 3i) 4-(3-nitrophenyl), 1-benzothiazol-2-yl, 3-methyl (Compound 3i in ) Nitro group linked to phenyl; antimicrobial activity against C. albicans
4-(p-Tolylsulfonyl) derivative 4-(p-tolylsulfonyl), 1-phenyl () Sulfonyl group improves solubility; used in crystallography studies

Key Observations :

  • Thioether vs. sulfonyl/sulfonamide : The methylsulfanyl group in the target compound may offer greater metabolic stability compared to sulfonamides (e.g., in ), but lower solubility.
  • Hydrazinyl derivatives () exhibit versatility in forming hydrazone linkages, enabling further functionalization.
Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and spectral characteristics:

Compound Name Melting Point (°C) Solubility (Polarity) IR/NMR Features Source
Target Compound Not reported Likely low (lipophilic) Expected C=S stretch ~650–700 cm⁻¹ (IR) -
4-Hydrazinyl-6-methyl-1-phenyl derivative 236–238 Soluble in DMSO NH₂ stretch (3444–3352 cm⁻¹); δ 8.26 (¹H NMR)
4-(3-Nitrophenyl) derivative (3i) Not reported Moderate in DMF Nitro C-NO₂ stretch ~1520 cm⁻¹ (IR)
4-(p-Tolylsulfonyl) derivative Not reported High in polar solvents SO₂ asymmetric stretch ~1350 cm⁻¹ (IR)

Insights :

  • The target compound’s methylsulfanyl group likely reduces polarity compared to sulfonamides, affecting bioavailability.
  • Nitro-substituted analogs (e.g., ) show distinct IR peaks for nitro groups, aiding structural confirmation.

Comparison :

  • The target compound’s synthesis may mirror hydrazine-based routes (), but substitution with 3-nitrophenylmethylthiol would require optimized conditions to avoid side reactions.
  • Higher yields (e.g., 82% in ) are achieved with microwave-assisted or catalytic methods.

Implications for Target Compound :

  • Thioether linkages (as in the target compound) may improve blood-brain barrier penetration compared to polar sulfonamides .

Biological Activity

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The molecular formula of this compound is C18H15N5O2SC_{18}H_{15}N_{5}O_{2}S with a molecular weight of approximately 317.345 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through the modulation of specific receptors or enzymes. For instance:

  • PDE Inhibition : Some derivatives have been identified as phosphodiesterase (PDE) inhibitors, which play a crucial role in signal transduction pathways related to various physiological processes .
  • Opioid Receptor Agonism : Related compounds have shown activity at μ-opioid receptors, suggesting potential analgesic properties .

Antinociceptive Activity

A study investigating the antinociceptive effects of similar compounds utilized the tail-flick test in mice. The results indicated that certain pyrazolo derivatives exhibited significant pain relief comparable to standard analgesics. The effective dose (ED50) for some derivatives was reported around 1.059 mg/kg, demonstrating promising analgesic potential .

PDEδ Inhibition

A specific case study highlighted the efficacy of pyrazolo derivatives as PDEδ inhibitors. These compounds showed enhanced PDEδ inhibitory activity, which could be beneficial in developing treatments for conditions like cancer and cardiovascular diseases where PDEs are implicated in disease progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) on the phenyl ring enhances potency against specific targets.
  • Core Structure Stability : Modifications to the pyrazolo core can lead to increased stability and bioavailability, which are critical for therapeutic applications.

Data Table: Biological Activities

Activity TypeCompoundEffectivenessReference
Antinociceptive4-[(3-Nitrophenyl)...ED50: 1.059 mg/kg
PDE InhibitionVarious Pyrazolo DerivativesHigh Inhibition
Opioid Receptor AgonismRelated CompoundsSignificant Pain Relief

Q & A

Q. What are the common synthetic routes for preparing 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine?

The synthesis typically involves multi-step organic reactions, including:

  • Core formation : Cyclization of precursors like phenylhydrazine derivatives with nitriles or carbonyl compounds under acidic/basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
  • Functionalization : Suzuki-Miyaura coupling or Ullmann reactions to introduce substituents. For example, coupling 3-nitrophenylmethylthiol groups requires arylboronic acids, Na₂CO₃ as a base, and Pd catalysts .
  • Purification : Flash column chromatography (e.g., 4→15% MeOH in CH₂Cl₂) and preparative RP-HPLC (0.2% formic acid in H₂O/MeCN) to isolate high-purity products .

Q. How is the compound characterized structurally?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.5–8.3 ppm for nitrophenyl groups) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₄N₅O₂S: 384.0867) .
  • Elemental analysis : Matches experimental and theoretical C/H/N/S percentages .

Q. What preliminary biological screening methods are used for this compound?

  • In vitro assays : Antiparasitic activity against Trypanosoma cruzi (T. cruzi) is assessed using resazurin-based fluorescence to measure cell viability, with IC₅₀ values calculated from dose-response curves .
  • Cytotoxicity : Human MRC-5SV2 fibroblasts and mouse primary macrophages (PMM) are used to determine selectivity indices (CC₅₀/IC₅₀) .

Advanced Questions

Q. How do structural modifications at the 7-position of pyrazolo[3,4-d]pyrimidine affect bioactivity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antiparasitic activity (IC₅₀ = 0.32 µM for T. cruzi) by improving target binding. Conversely, bulkier groups (e.g., 3,4-dichlorophenyl) reduce activity due to steric hindrance .
  • Table 1 : Bioactivity of 7-position derivatives
SubstituentIC₅₀ (T. cruzi, µM)Selectivity Index (MRC-5SV2)
4-Chlorophenyl0.32>200
4-Methylphenyl1.1058
3-Fluorophenyl3.5012

Q. How can contradictory data in SAR studies be resolved?

  • Case study : Removing the 3’-OH group from the ribose moiety in nucleoside analogs reduced T. cruzi activity by 2–3×, contradicting assumptions that deoxygenation enhances metabolic stability. Resolution involved:
  • Metabolic profiling : LC-MS analysis showed rapid degradation of deoxy derivatives in liver microsomes .
  • Crystallography : SHELXL-refined structures revealed disrupted hydrogen bonding with the target enzyme .

Q. What experimental design considerations are critical for optimizing pharmacokinetics?

  • Metabolic stability : Use mouse/human liver microsomes (0.5 mg/mL) incubated with NADPH/UGT cofactors. For this compound, >95% remained intact after 60 minutes, indicating low CYP450/UGT susceptibility .
  • Solubility : Adjust solvent systems (e.g., DMSO:PBS ratios) to balance compound stability and assay compatibility .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • SHELX refinement : SHELXL is used to model electron density maps, particularly for the nitro group’s orientation. Disordered sulfur atoms in the methylsulfanyl moiety require TLS (translation-libration-screw) refinement .
  • Key parameters : R-factor < 0.05 and wR₂ < 0.10 ensure accuracy .

Methodological Guidance

Q. How to troubleshoot low yields in Suzuki coupling reactions for this compound?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher efficiency in arylthiol coupling .
  • Base selection : Use Cs₂CO₃ instead of Na₂CO₃ for reactions involving electron-deficient boronic acids .
  • Temperature control : Maintain 80–100°C in DMA solvent to prevent side reactions .

Q. What strategies improve NMR signal resolution for aromatic protons?

  • Solvent choice : DMSO-d₆ enhances solubility and reduces aggregation .
  • Advanced techniques : 2D COSY and HSQC resolve overlapping signals (e.g., distinguishing pyrimidine H-6 from nitrophenyl protons) .

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